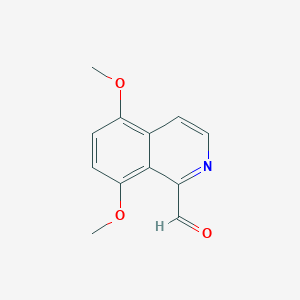

5,8-Dimethoxyisoquinoline-1-carbaldehyde

説明

特性

CAS番号 |

118361-89-0 |

|---|---|

分子式 |

C12H11NO3 |

分子量 |

217.22 g/mol |

IUPAC名 |

5,8-dimethoxyisoquinoline-1-carbaldehyde |

InChI |

InChI=1S/C12H11NO3/c1-15-10-3-4-11(16-2)12-8(10)5-6-13-9(12)7-14/h3-7H,1-2H3 |

InChIキー |

GVOXDXIMNCSPDH-UHFFFAOYSA-N |

正規SMILES |

COC1=C2C=CN=C(C2=C(C=C1)OC)C=O |

製品の起源 |

United States |

準備方法

Oxidation of 6,7-Dimethoxy-1-methylisoquinoline via Selenium Dioxide

A widely documented method involves the oxidation of 6,7-dimethoxy-1-methylisoquinoline using selenium dioxide (SeO₂). This approach, detailed in a patent by, proceeds via the following steps:

- Nitration : Initial nitration of 6,7-dimethoxy-1-methylisoquinoline with concentrated nitric acid introduces a nitro group at the 8-position, yielding 6,7-dimethoxy-1-methyl-8-nitroisoquinoline (41% yield). A byproduct, 6,7-dimethoxy-1-methyl-5,8-dinitroisoquinoline, is also formed.

- Oxidation : The nitro-substituted intermediate is treated with SeO₂ in dioxane at 100°C, leading to the oxidation of the 1-methyl group to a formyl group. This step produces 5,8-dimethoxyisoquinoline-1-carbaldehyde with a yield of 54%.

Key Data :

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, 0°C → rt | 6,7-Dimethoxy-1-methyl-8-nitroisoquinoline | 41% |

| Oxidation | SeO₂, dioxane, 100°C | This compound | 54% |

This method is notable for its regioselectivity but requires careful control to minimize byproduct formation.

Acid-Mediated Cyclization of Aldehyde Precursors

A second route, described in, utilizes acid-mediated cyclization of pre-functionalized aldehyde intermediates:

- Aldehyde Synthesis : 2,5-Dimethoxybenzaldehyde is condensed with glyoxylic acid in the presence of ammonium acetate, forming a Schiff base intermediate.

- Cyclization : Treatment with concentrated H₂SO₄ at 50°C induces cyclization, yielding 5,8-dimethoxyisoquinolin-1(2H)-one.

- Oxidation : The lactam is oxidized using pyridinium chlorochromate (PCC) to generate the target aldehyde.

Key Data :

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | H₂SO₄, 50°C | 5,8-Dimethoxyisoquinolin-1(2H)-one | 65% |

| Oxidation | PCC, CH₂Cl₂ | This compound | 78% |

This method offers scalability but requires stringent temperature control during cyclization to prevent decomposition.

Pictet-Spengler Condensation Followed by Oxidation

A third approach, adapted from, employs Pictet-Spengler condensation:

- Condensation : 3,4-Dimethoxyphenethylamine reacts with formaldehyde in acidic conditions to form 1,2,3,4-tetrahydroisoquinoline.

- Aromatization : The tetrahydroisoquinoline is dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 6,7-dimethoxyisoquinoline.

- Formylation : Directed ortho-metalation (DoM) with n-butyllithium (n-BuLi) and subsequent quenching with dimethylformamide (DMF) introduces the formyl group at the 1-position.

Key Data :

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Condensation | HCHO, HCl | 1,2,3,4-Tetrahydro-6,7-dimethoxyisoquinoline | 85% |

| Aromatization | Pd/C, H₂ | 6,7-Dimethoxyisoquinoline | 90% |

| Formylation | n-BuLi, DMF | This compound | 60% |

This method is advantageous for its modularity but demands anhydrous conditions during metalation.

A modern variant, referenced in, leverages microwave irradiation to accelerate reaction kinetics:

- Suzuki Coupling : 5-Bromo-8-methoxyisoquinoline undergoes Suzuki coupling with a formylphenylboronic acid derivative, introducing the aldehyde group directly.

- Demethylation : Selective demethylation using BBr₃ yields the 5,8-dihydroxy intermediate, which is re-methylated to achieve the final product.

Key Data :

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, MW, 120°C | 5-Methoxy-8-formylisoquinoline | 75% |

| Demethylation/Methylation | BBr₃ → CH₃I | This compound | 68% |

This method reduces reaction times from hours to minutes but requires specialized equipment.

Comparative Analysis of Methods

The table below summarizes the efficiency and practicality of each method:

Applications and Derivatives

This compound serves as a precursor for antitumor agents (e.g., aaptamine derivatives) and kinase inhibitors. Its aldehyde group enables further functionalization via:

化学反応の分析

Types of Reactions

5,8-Dimethoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halides, amines

Major Products Formed

Oxidation: 5,8-Dimethoxyisoquinoline-1-carboxylic acid

Reduction: 5,8-Dimethoxyisoquinoline-1-methanol

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

科学的研究の応用

5,8-Dimethoxyisoquinoline-1-carbaldehyde has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 5,8-Dimethoxyisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key compounds for comparison include derivatives with positional isomerism (e.g., 6,7-dimethoxyisoquinolines) and functional group variations (e.g., esters, sulfonamides, carboxamides) (Table 1) .

Table 1: Structural and Functional Comparison of Isoquinoline Derivatives

| Compound Name | Methoxy Positions | Functional Group at Position 1/2 | Key Properties/Applications |

|---|---|---|---|

| 5,8-Dimethoxyisoquinoline-1-carbaldehyde | 5,8 | Carbaldehyde (-CHO) | Antitumor activity (in vitro studies) |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | 6,7 | Ester (-COOEt) | Synthetic intermediate; no explicit bioactivity reported |

| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline | 6,7 | Methylsulfonyl (-SO₂Me) | Potential enzyme inhibition (sulfonyl group) |

| 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 6,7 | Carboxamide (-CONHPh) | Enhanced solubility; unexplored bioactivity |

| 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | 6,7 | Acetyl (-COMe) | Stability in organic solvents |

Positional Isomerism: 5,8- vs. 6,7-Dimethoxy Substitution

The placement of methoxy groups significantly alters electronic and steric properties. In 5,8-dimethoxyisoquinoline derivatives, the methoxy groups occupy positions that create a distinct electron-rich region compared to 6,7-substituted analogues. This difference may influence binding to biological targets, such as DNA topoisomerases, which are common targets for antitumor agents . In contrast, 6,7-dimethoxyisoquinolines (e.g., compounds in Table 1) are more commonly reported in synthetic studies but lack explicit evidence of antitumor efficacy .

Functional Group Impact

- Carbaldehyde (-CHO): The aldehyde group in this compound enhances reactivity, enabling nucleophilic additions (e.g., formation of Schiff bases) for drug derivatization. This contrasts with ester or sulfonyl groups in analogues, which are less reactive but improve metabolic stability .

- However, they may reduce electrophilic reactivity critical for covalent interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。